Cas no 127923-87-9 (Rifapentine hydrochloride)

Rifapentine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Rifapentine hydrochloride
- 3-[[(4-Cyclopentyl-1-piperazinyl)imino]methyl]rifamycin hydrochloride
- 3-[[(4-CYCLOPENTYL-1-PIPERAZINYL)-IMINO]METHYL]RIFAMYCIN
- RIFAMYCIN, 3-[[(4-CYCLOPENTYL-1-PIPERAZINYL)IMINO]METHYL]-, MONOHYDROCHLORIDE
- RIFAPENTINE
- 3-[[(4-CYCLOPENTYL-1-PIPERAZINYL)-IMINO]METHYL]RIFAMYCIN/RIFAPENTINE HYDROCHLORIDE
- 5915QBW8LA
- 127923-87-9
- UNII-5915QBW8LA
- Rifamycin, 3-(((4-cyclopentyl-1-piperazinyl)imino)methyl)-, monohydrochloride
- SCHEMBL5350642
- DTXSID60860763
-
- インチ: 3
- InChIKey: QCHCAGUOZKOQGD-KXICIPHESA-N
- ほほえんだ: Cl.CC(O[C@@H]1[C@H](C)C(OC)C=COC2(C(=O)C3=C(C(=C(O)C4=C3C(/C(=C\NN3CCN(C5CCCC5)CC3)/C(=C4O)NC(=O)C(C)=CC=C[C@H](C)[C@H](O)[C@@H](C)[C@@H](O)[C@H]1C)=O)C)O2)C)=O |c:48,t:9,50,&1:4,5,49,51,53,55,57|
計算された属性
- せいみつぶんしりょう: 876.45200
- どういたいしつりょう: 912.4287512g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 15
- 重原子数: 64
- 回転可能化学結合数: 6
- 複雑さ: 1730
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 220Ų
じっけんとくせい
- PSA: 220.15000
- LogP: 5.66200
Rifapentine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE33375-10mg |
Rifapentine hydrochloride |
127923-87-9 | 10mg |
$215.00 | 2024-04-20 |
Rifapentine hydrochloride 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
Rifapentine hydrochlorideに関する追加情報
Recent Advances in Rifapentine Hydrochloride (CAS 127923-87-9) Research: A Comprehensive Review
Rifapentine hydrochloride (CAS 127923-87-9), a semi-synthetic derivative of rifamycin, has garnered significant attention in recent years due to its potent antibacterial activity, particularly against Mycobacterium tuberculosis. As a long-acting rifamycin, rifapentine hydrochloride offers several advantages over its predecessor, rifampin, including improved pharmacokinetics and reduced dosing frequency. This research brief aims to synthesize the latest findings on rifapentine hydrochloride, focusing on its mechanism of action, clinical applications, and emerging research trends.
Recent studies have elucidated the molecular mechanisms underlying rifapentine hydrochloride's antibacterial activity. The compound exerts its effects by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription and ultimately leading to bacterial cell death. Structural analyses using X-ray crystallography have provided detailed insights into the binding interactions between rifapentine hydrochloride and its target, revealing key residues that contribute to its high affinity and specificity. These findings have important implications for the design of next-generation rifamycin derivatives with enhanced efficacy and reduced resistance potential.
In the clinical realm, rifapentine hydrochloride has shown promising results in the treatment of tuberculosis (TB), particularly in shortening treatment durations. The most recent phase III clinical trials have demonstrated that a 4-month regimen containing rifapentine hydrochloride and moxifloxacin is non-inferior to the standard 6-month regimen for drug-susceptible pulmonary TB. These findings represent a significant breakthrough in TB therapy, potentially improving patient compliance and reducing healthcare costs. Additionally, research has explored the use of rifapentine hydrochloride in latent TB infection (LTBI), where weekly dosing regimens have shown excellent efficacy and tolerability.
Emerging research has also investigated novel formulations of rifapentine hydrochloride to enhance its bioavailability and therapeutic potential. Nanoparticle-based delivery systems, including polymeric nanoparticles and liposomes, have been developed to improve the drug's solubility and target specificity. These advanced formulations show particular promise for treating extrapulmonary TB and overcoming the challenges associated with the drug's poor water solubility. Furthermore, combination therapies incorporating rifapentine hydrochloride with other anti-TB agents are being actively explored to combat multidrug-resistant TB strains.
Despite these advancements, challenges remain in the widespread adoption of rifapentine hydrochloride. Recent pharmacovigilance studies have highlighted the need for careful monitoring of drug-drug interactions, particularly with antiretroviral medications in HIV-TB co-infected patients. Additionally, the emergence of rifapentine-resistant strains underscores the importance of judicious use and the development of companion diagnostics. Ongoing research efforts are addressing these challenges through comprehensive surveillance programs and the exploration of novel combination therapies.
Looking forward, the research landscape for rifapentine hydrochloride appears promising. Current investigations are exploring its potential applications beyond TB, including treatment of other mycobacterial infections and certain Gram-positive bacterial infections. The development of more sensitive diagnostic tools to monitor treatment response and detect resistance early is another active area of research. As our understanding of this important therapeutic agent continues to grow, rifapentine hydrochloride is poised to play an increasingly vital role in global efforts to combat infectious diseases.
127923-87-9 (Rifapentine hydrochloride) 関連製品
- 125833-03-6(Rifampicin N-4’-Oxide)
- 14897-39-3(Rifamycin sodium)
- 51963-55-4(Rifamycin,3-[[(4-methyl-1-piperazinyl)oxidoimino]methyl]-)
- 13292-46-1(Rifampicin)
- 13292-45-0(N-Demethyl Rifampicin)
- 16783-99-6(25-Desacetyl Rifampicin)
- 61379-65-5(Rifapentine)
- 1251650-24-4(N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide)
- 1257641-06-7(2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione)
- 1166820-03-6(benzyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate)



